[1-(2-Aminoethyl)cyclopropyl]methanol hydrochloride
Description
[1-(2-Aminoethyl)cyclopropyl]methanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO It is a derivative of cyclopropane, featuring an aminoethyl group and a methanol group attached to the cyclopropyl ring
Properties
IUPAC Name |
[1-(2-aminoethyl)cyclopropyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-3-6(5-8)1-2-6;/h8H,1-5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMASAVCHTJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminoethyl)cyclopropyl]methanol hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor.
Aminoethylation: The cyclopropyl ring is then functionalized with an aminoethyl group. This can be done using a nucleophilic substitution reaction where an appropriate aminoethyl halide reacts with the cyclopropyl compound.
Methanol Addition: The final step involves the addition of a methanol group to the cyclopropyl ring. This can be achieved through a nucleophilic addition reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Aminoethyl)cyclopropyl]methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aminoethyl or methanol groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(2-Aminoethyl)cyclopropyl]methanol hydrochloride can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the biochemical pathways and interactions involving cyclopropyl derivatives.
Medicine:
Pharmaceutical Research:
Industry:
Chemical Manufacturing: The compound can be used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism by which [1-(2-Aminoethyl)cyclopropyl]methanol hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition or Activation: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
[1-(2-Aminoethyl)cyclopropyl]methanol: The base compound without the hydrochloride group.
[1-(2-Aminoethyl)cyclopropyl]ethanol: A similar compound with an ethanol group instead of methanol.
[1-(2-Aminoethyl)cyclopropyl]propane: A similar compound with a propane group.
Uniqueness:
Functional Groups: The presence of both aminoethyl and methanol groups attached to the cyclopropyl ring makes [1-(2-Aminoethyl)cyclopropyl]methanol hydrochloride unique compared to its analogs.
Chemical Properties: The hydrochloride group may impart different solubility and stability properties compared to the base compound.
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